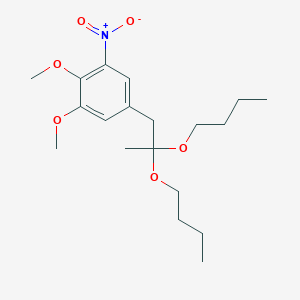
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene: is an organic compound with the molecular formula C19H31NO6 This compound is characterized by its complex structure, which includes a nitrobenzene core substituted with dibutoxypropyl and dimethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2-dimethoxy-3-nitrobenzene with 2,2-dibutoxypropane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrobenzene derivative to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The dibutoxypropyl group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced.
Hydrolysis: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibutoxypropyl and dimethoxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound of interest for further study.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-3-nitrobenzene: Lacks the dibutoxypropyl group, making it less hydrophobic.
2,2-Dibutoxypropane: Lacks the nitrobenzene core, making it less reactive in redox reactions.
Propiedades
Número CAS |
90176-95-7 |
|---|---|
Fórmula molecular |
C19H31NO6 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
5-(2,2-dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C19H31NO6/c1-6-8-10-25-19(3,26-11-9-7-2)14-15-12-16(20(21)22)18(24-5)17(13-15)23-4/h12-13H,6-11,14H2,1-5H3 |
Clave InChI |
UFOCFYBIKDNFBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(CC1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)


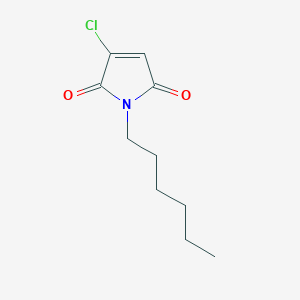

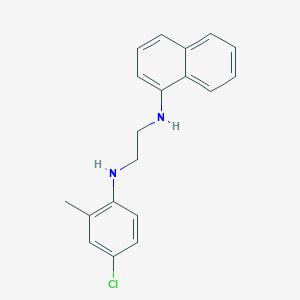
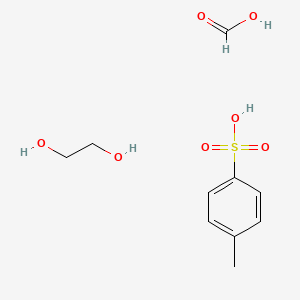
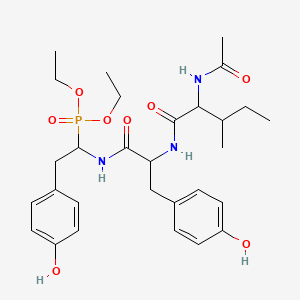
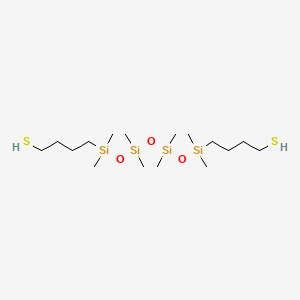

![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)



